molecular formula C23H28N6O3 B2410060 8-(4-methoxyphenyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 900285-85-0

8-(4-methoxyphenyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2410060
CAS RN: 900285-85-0
M. Wt: 436.516
InChI Key: JJCNWVOPLZZVGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “8-(4-methoxyphenyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” is a complex organic molecule that contains several functional groups and rings. It has a methoxyphenyl group, a piperidinyl group, and an imidazopurinedione group. These groups are common in many pharmaceuticals and natural products .


Chemical Reactions Analysis

This compound could potentially undergo various chemical reactions, depending on the conditions and reagents used. For example, the methoxy group could be cleaved under acidic conditions, or the imidazopurinedione group could undergo hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by its polar groups, and its stability could be influenced by its aromatic rings .

Scientific Research Applications

Receptor Affinity and Potential Anxiolytic/Antidepressant Activity

  • The compound shows potential as a ligand for 5-HT(1A) receptors, indicating its relevance in neuropharmacology. Studies have shown that derivatives of this compound exhibit anxiolytic-like and antidepressant-like activity in preclinical models. For example, specific derivatives demonstrated anxiolytic-like activity in the four-plate test in mice and behaved like antidepressants in the forced swimming test, comparable to the effects of Imipramine (Zagórska et al., 2009).
  • Another study identified the compound as having significant affinity for serotonin receptors (5-HT1A/5-HT7) and phosphodiesterase inhibitors (PDE4B and PDE10A). The compound displayed antidepressant-like activity in mice and showed greater anxiolytic potency than the reference drug diazepam (Zagórska et al., 2016).

Structural Analysis for Drug Design

  • Molecular docking studies on similar compounds reveal that specific structural features, particularly substituents at certain positions, can be crucial for receptor affinity and selectivity, particularly towards serotonin receptors. This suggests the potential for designing targeted pharmaceutical agents using this compound as a scaffold (Zagórska et al., 2015).

Safety Profile and Pharmacokinetics

  • Investigating the safety profile and pharmacokinetic properties of derivatives of this compound has shown varied results. For instance, certain derivatives do not show anticholinergic properties but may induce weak sedation and lipid metabolism disturbances. Differences in structural substituents can significantly alter the functional, pharmacological, and pharmacokinetic properties (Partyka et al., 2020).

Safety and Hazards

The safety and hazards of this compound would depend on its toxicity and pharmacokinetics. These properties could be evaluated through in vitro and in vivo studies .

Future Directions

Future research on this compound could involve studying its synthesis, structure, reactivity, mechanism of action, and biological properties. It could also involve developing new derivatives or analogs with improved properties .

properties

IUPAC Name

6-(4-methoxyphenyl)-4,7-dimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N6O3/c1-16-15-28-19-20(24-22(28)29(16)17-7-9-18(32-3)10-8-17)25(2)23(31)27(21(19)30)14-13-26-11-5-4-6-12-26/h7-10,15H,4-6,11-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJCNWVOPLZZVGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1C4=CC=C(C=C4)OC)N(C(=O)N(C3=O)CCN5CCCCC5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.